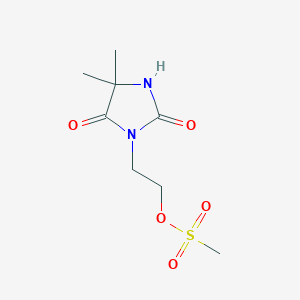
2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)ethyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-DIMETHYL-3-(2-METHYLSULFONYLOXYETHYL)IMIDAZOLIDINE-2,4-DIONE is a chemical compound known for its unique structure and properties. It is part of the imidazolidine-2,4-dione family, which is characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups. This compound is used in various scientific research applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-DIMETHYL-3-(2-METHYLSULFONYLOXYETHYL)IMIDAZOLIDINE-2,4-DIONE can be achieved through several methods. One common approach involves the Bucherer–Bergs reaction, which is a multicomponent reaction that combines an aldehyde or ketone with potassium cyanide and ammonium carbonate in aqueous ethanol at elevated temperatures . This reaction is known for its simplicity and efficiency in producing hydantoins, including imidazolidine-2,4-diones.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis. This method involves the use of a multi-jet oscillating disk (MJOD) continuous flow reactor, which allows for high throughput and efficient isolation of the product . The continuous flow process ensures consistent quality and yield, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 5,5-DIMETHYL-3-(2-METHYLSULFONYLOXYETHYL)IMIDAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is iodination, where the compound is treated with iodine monochloride (I–Cl) to produce 1,3-diiodo-5,5-dimethyl-imidazolidine-2,4-dione .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include iodine monochloride for iodination and various catalysts for cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings . These reactions typically occur under mild to moderate conditions, ensuring the stability of the compound.
Major Products: The major products formed from these reactions include iodinated derivatives and other functionalized imidazolidine-2,4-diones. These products are valuable intermediates in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
5,5-DIMETHYL-3-(2-METHYLSULFONYLOXYETHYL)IMIDAZOLIDINE-2,4-DIONE has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis . Additionally, it is used in the development of new materials and catalysts in the industrial sector .
Wirkmechanismus
The mechanism of action of 5,5-DIMETHYL-3-(2-METHYLSULFONYLOXYETHYL)IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound’s reactivity allows it to form covalent bonds with target molecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, thereby exerting its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 5,5-DIMETHYL-3-(2-METHYLSULFONYLOXYETHYL)IMIDAZOLIDINE-2,4-DIONE include other imidazolidine-2,4-diones such as 5,5-dimethyl-imidazolidine-2,4-dione and 1,3-diiodo-5,5-dimethyl-imidazolidine-2,4-dione .
Uniqueness: What sets 5,5-DIMETHYL-3-(2-METHYLSULFONYLOXYETHYL)IMIDAZOLIDINE-2,4-DIONE apart is its unique functional group, the methylsulfonyloxyethyl moiety. This functional group imparts distinct reactivity and properties to the compound, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
63696-50-4 |
|---|---|
Molekularformel |
C8H14N2O5S |
Molekulargewicht |
250.27 g/mol |
IUPAC-Name |
2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)ethyl methanesulfonate |
InChI |
InChI=1S/C8H14N2O5S/c1-8(2)6(11)10(7(12)9-8)4-5-15-16(3,13)14/h4-5H2,1-3H3,(H,9,12) |
InChI-Schlüssel |
KCEHRODGUPCOOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)N(C(=O)N1)CCOS(=O)(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















